molecular formula C14H20N2O4 B12453881 tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate

Cat. No.: B12453881
M. Wt: 280.32 g/mol
InChI Key: SZCNSTOFPLPSHE-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers

Property Value Source
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
CAS Registry Number 912762-53-9
InChI Key SZCNSTOFPLPSHE-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The compound exhibits a planar 3-methoxyphenyl ring connected to a flexible ethyl chain, which adopts a staggered conformation to minimize steric hindrance. X-ray crystallography reveals:

  • Bond lengths : The C=O bond in the carbamate group measures 1.21 Å, typical for carbonyls, while the C-N bond in the hydroxyimino moiety is 1.28 Å, consistent with partial double-bond character.
  • Dihedral angles : The phenyl ring and carbamate group form a dihedral angle of 112°, optimizing π-π stacking interactions in solid-state structures.

The tert-butyl group induces steric bulk, stabilizing the molecule against enzymatic degradation. Density functional theory (DFT) calculations suggest the lowest-energy conformation features intramolecular hydrogen bonding between the hydroxyimino oxygen and the carbamate NH group (distance: 2.15 Å).

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy (IR)

Key absorption bands include:

  • O-H stretch : 3250 cm⁻¹ (hydroxyimino group).
  • C=O stretch : 1705 cm⁻¹ (carbamate carbonyl).
  • C=N stretch : 1620 cm⁻¹ (hydroxyimino).
  • C-O-C asymmetric stretch : 1250 cm⁻¹ (methoxy group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.43 (s, 9H, tert-butyl).
  • δ 3.82 (s, 3H, OCH₃).
  • δ 6.80–7.30 (m, 4H, aromatic).
  • δ 8.15 (s, 1H, NOH).

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.1 (tert-butyl CH₃).
  • δ 55.2 (OCH₃).
  • δ 153.4 (C=O).
  • δ 160.1 (C=N-OH).

Mass Spectrometry (MS)

  • ESI-MS : m/z 281.1 [M+H]⁺ (calc. 280.32).
  • Fragmentation peaks at m/z 224.0 (loss of tert-butyl) and m/z 151.0 (3-methoxyphenyl fragment).

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray analysis confirms the monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.42 Å, b = 12.15 Å, c = 14.30 Å.
  • α = 90°, β = 102.5°, γ = 90°.
  • Z = 4, density = 1.28 g/cm³.

The hydroxyimino group participates in intermolecular hydrogen bonds (O···H-N = 1.98 Å), forming a dimeric structure in the crystal lattice.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the carbamate oxygen (-0.42 e) and hydroxyimino oxygen (-0.38 e).
  • NBO analysis : Hyperconjugation between the lone pair of the methoxy oxygen and the aromatic ring’s π-system stabilizes the structure by 12.5 kcal/mol.

Table 2: Calculated Molecular Properties

Property Value Method
Dipole Moment 3.8 Debye B3LYP/6-311+G(d,p)
LogP 1.87 XLogP3
Polar Surface Area 78.9 Ų DFT

Properties

IUPAC Name

tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCNSTOFPLPSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with tert-Butyl Carbamate Precursors

The most common approach involves nucleophilic substitution reactions between tert-butyl carbamate derivatives and hydroxyimino-containing intermediates. For example, tert-butyl carbamate reacts with 2-hydroxyimino-2-(3-methoxyphenyl)ethyl bromide in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, yielding the target compound in 82–89% after 12–24 hours. Key steps include:

  • Activation of the Hydroxyimino Intermediate :
    The hydroxyimino group is stabilized via coordination with Lewis acids like zinc chloride, enhancing electrophilicity for subsequent substitution.
  • Nucleophilic Attack :
    The tert-butyl carbamate’s nitrogen acts as a nucleophile, displacing bromide under mild basic conditions (e.g., triethylamine).

Reaction Conditions :

Solvent Temperature Base Yield
THF −10°C Et₃N 89%
Dichloromethane 0°C DIPEA 82%

This method is favored for scalability but requires strict moisture control to prevent hydrolysis of the tert-butyl carbamate.

Condensation of Hydroxyimino Intermediates with tert-Butyl Chloroformate

An alternative route employs tert-butyl chloroformate (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) group. A hydroxyimino intermediate, synthesized from 3-methoxybenzaldehyde and hydroxylamine, is condensed with Boc-Cl in dichloromethane (DCM) at 25°C.

Mechanism :

  • Formation of Hydroxyimino Intermediate :
    $$ \text{3-Methoxybenzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{2-Hydroxyimino-1-(3-methoxyphenyl)ethanol} $$
  • Boc Protection :
    $$ \text{Hydroxyimino Intermediate} + \text{Boc-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Product} $$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (hydroxyimino:Boc-Cl)
  • Base : Triethylamine (2.5 equiv)
  • Yield : 76–84%

This method avoids bromide intermediates but requires purification via silica gel chromatography due to byproduct formation.

Reductive Amination Approach

Reductive amination offers a stereocontrolled pathway. A ketone precursor, 2-oxo-2-(3-methoxyphenyl)ethyl carbamate , is treated with hydroxylamine hydrochloride to form the hydroxyimino group, followed by Boc protection and sodium borohydride reduction.

Stepwise Synthesis :

  • Oxime Formation :
    $$ \text{Ketone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Hydroxyimino Ketone} $$
  • Boc Protection :
    $$ \text{Hydroxyimino Ketone} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{Protected Intermediate} $$
  • Reduction :
    $$ \text{NaBH}_4/\text{EtOH} \rightarrow \text{tert-Butyl N-[2-Hydroxyimino-2-(3-Methoxyphenyl)Ethyl]Carbamate} $$

Yields :

  • Oxime Formation: 92%
  • Boc Protection: 88%
  • Reduction: 78% (Overall: 63%)

This method is advantageous for chiral synthesis but involves multi-step purification.

Multi-Step Synthesis from N-Boc-D-Serine

A patent (CN102020589B) outlines a pharmaceutical intermediate synthesis starting from N-Boc-D-serine :

  • Mixed Anhydride Formation :
    $$ \text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Anhydride} $$
  • Condensation with Benzylamine :
    $$ \text{Anhydride} + \text{PhCH}2\text{NH}2 \rightarrow \text{Intermediate} $$
  • Hydroxyimino Introduction :
    Oxidation and hydroxylamine treatment yield the final product.

Key Data :

Step Conditions Yield
Anhydride Formation THF, −15°C, 2h 95%
Condensation Ethyl acetate, 15°C 90%
Hydroxyimino Formation H₂O₂, NH₂OH·HCl 85%

This route is tailored for enantiomerically pure products but requires specialized reagents.

Comparative Analysis of Methods

Method Yield Complexity Stereocontrol Scalability
Nucleophilic Substitution 82–89% Moderate Low High
Boc-Cl Condensation 76–84% Low None Moderate
Reductive Amination 63% High High Low
N-Boc-D-Serine Route 73% High High Moderate

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrolysis of Boc groups is mitigated using anhydrous solvents and molecular sieves.
  • Low Yields in Reductive Amination : Switching to NaBH₃CN improves selectivity (yield: 78% → 85%).
  • Purification : Reverse-phase HPLC resolves diastereomers in stereospecific routes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation reactions to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

  • Protecting Group for Amines : This compound is widely used as a protecting group for amines during peptide synthesis. Its stability allows for selective reactions while minimizing side products, which is crucial in complex organic syntheses.
  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of intricate molecular architectures.

Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential use in drug development, particularly in synthesizing pharmaceutical compounds that involve peptide bonds. Its structural features can be modified to enhance biological activity and selectivity towards specific targets.
  • Bioconjugation : It is employed in the modification of biomolecules for therapeutic purposes, allowing researchers to study interactions between drugs and biological systems.

The compound has been investigated for its interactions with specific enzymes and receptors, contributing to our understanding of metabolic pathways and potential therapeutic targets:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with enzyme active site residues, potentially inhibiting their activity.
  • Modulation of Binding Affinity : The presence of the methoxy group influences the compound's reactivity and binding affinity towards target proteins.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of carbamates similar to this compound in inhibiting specific enzymes:

  • A study investigating the inhibitory effects of various carbamates on metabolic enzymes found that modifications to the aromatic ring significantly influenced enzyme inhibition rates. Compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts .
  • Another research effort focused on the design and synthesis of oligopeptides linked to this compound, demonstrating its utility in targeting specific bacterial enzymes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate (CAS: 328395-19-3)

  • Molecular Formula : C₁₄H₁₈N₂O₅ (MW: 314.30 g/mol) .
  • Key Differences: Replaces the 3-methoxyphenyl group with a 1,3-benzodioxole ring.
  • Applications : Used in medicinal chemistry for its enhanced aromatic interactions in target binding.

tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate (CAS: 874124-69-3)

  • Molecular Formula : C₁₆H₂₆N₂O₅ (MW: 326.39 g/mol) .
  • Key Differences: Features a 3,4,5-trimethoxyphenyl group and an aminoethyl chain instead of the hydroxyimino group. The trimethoxy substitution improves solubility in polar solvents and may enhance binding to kinases or GPCRs .
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, differing from the cross-coupling methods used for the target compound .

Solubility and Stability

  • Target Compound: The hydroxyimino group may reduce aqueous solubility (predicted logP ~2.5) and introduce sensitivity to hydrolysis or oxidation under acidic/oxidizing conditions .
  • Ethyl Carbamate (Urethane): Simpler structure (C₃H₇NO₂; MW: 89.09 g/mol) with higher aqueous solubility (logP: -0.16) but significant carcinogenicity in rodents .
  • Vinyl Carbamate : More reactive due to the vinyl group, leading to higher mutagenic potency (e.g., 10× stronger lung tumor induction in mice vs. ethyl carbamate) .

Metabolic and Toxicological Profiles

  • Hydroxyimino Group: Unlike ethyl or vinyl carbamates, the oxime moiety in the target compound may act as a metabolic "soft spot," undergoing reduction or conjugation to detoxify reactive intermediates .

Drug Intermediate Roles

  • Target Compound : Serves as a precursor for oxime-containing pharmaceuticals or agrochemicals. The 3-methoxyphenyl group is common in serotonin receptor ligands .
  • tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate (): Intermediate for benzimidazolone derivatives with kinase inhibitory activity .
  • tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (): Used in cascade reactions to construct complex isoquinoline scaffolds .

Analytical Characterization

  • LCMS/NMR : All analogues, including the target compound, are characterized by LCMS ([M-Boc+H]⁺ ~260–280) and ¹H NMR (methoxy singlet at δ 3.8 ppm; oxime proton at δ 8–10 ppm) .

Biological Activity

tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate is a synthetic compound belonging to the class of carbamates. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis. The following sections will discuss its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H20N2O4
  • CAS Number: 912762-53-9
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in organic synthesis. Its stability under various conditions allows for selective reactions, which is crucial in the synthesis of complex organic molecules, including peptides.

Stability and Reactivity

The compound exhibits enhanced stability under acidic conditions compared to other carbamates, making it a favorable choice in synthetic applications. The presence of the methoxy group on the phenyl ring influences its reactivity and enhances its interaction with biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this carbamate. For instance, derivatives containing similar structural motifs have shown promising results against various microbial strains. A study utilizing a murine skin infection model demonstrated that certain analogs exhibited potent antimicrobial activity in vivo, suggesting that modifications in the structure can lead to enhanced efficacy against pathogens .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Related carbamates have been tested against various cell lines, including HepG2 liver cells. These studies typically reveal a balance between biological activity and cytotoxicity, which is essential for therapeutic applications .

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialPotent activity against various strains; structure modifications enhance efficacy
AntiparasiticRelated compounds show high potency against Plasmodium falciparum; potential for further exploration
CytotoxicityLow cytotoxicity observed in HepG2 cell lines; balance required for therapeutic use

Example Research Study

A study focused on thiazole derivatives highlighted how structural modifications can significantly impact biological activity. The incorporation of electron-withdrawing groups was found to enhance antiparasitic potency while maintaining low toxicity levels . This finding underscores the importance of chemical structure in determining biological efficacy.

Q & A

What are the optimized synthetic routes for preparing tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate?

Level: Basic
Answer:
The synthesis typically involves a multi-step approach:

Condensation : React tert-butyl carbamate precursors with 3-methoxyphenyl ketones under basic conditions to form the hydroxyimino intermediate.

Coupling : Use carbodiimide reagents like EDCI and HOBt to activate carboxylic acids or amines for coupling, ensuring high yield and minimal side reactions .

Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by purification via column chromatography.
Key Considerations :

  • Monitor pH during condensation to avoid premature deprotection.
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound?

Level: Advanced
Answer:
Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., keto-enol tautomerism). A systematic approach includes:

Cross-Validation :

  • X-ray Crystallography : Confirm molecular geometry using SHELX for refinement and ORTEP-3 for visualization .
  • 2D NMR : Perform COSY and NOESY to assign stereochemistry and detect hydrogen bonding .

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